Aprocitentan works by blocking the endothelin system, which plays a role in regulating blood pressure. It specifically inhibits the binding of endothelin-1 (ET-1) to two receptors, endothelin type A (ETA) and endothelin type B (ETB). This blockage disrupts the signaling pathway that can lead to vasoconstriction (narrowing of blood vessels) and contributes to high blood pressure [].
Aprocitentan, also known as ACT-132577, is a dual endothelin-1 receptor antagonist designed to inhibit the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. This compound is classified as a sulfamide, characterized by a unique substitution on one of the amino groups of sulfonamide, specifically a 5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl group. Aprocitentan is an active metabolite of macitentan, which is utilized in the treatment of pulmonary arterial hypertension. It has gained attention for its potential in managing resistant hypertension due to its ability to significantly lower blood pressure in clinical settings .
Aprocitentan's therapeutic effect stems from its ability to antagonize ETA and ETB receptors. ET-1, a potent vasoconstrictor, normally binds to these receptors in vascular smooth muscle cells, causing blood vessel contraction and raising blood pressure []. By blocking these binding sites, aprocitentan prevents ET-1 from exerting its vasoconstrictive effects, leading to vasodilation and reduced blood pressure [, ].
Aprocitentan undergoes metabolic transformations primarily through two pathways: glucuronidation and chemical hydrolysis. The glucuronidation process involves uridine 5′-diphospho-glucuronosyltransferases 1A1 and 2B7, leading to the formation of metabolite M3. The hydrolysis pathway predominantly yields metabolite M1. Notably, these metabolic processes are independent of cytochrome P450 enzymes, which minimizes the risk of drug interactions with other medications that rely on these enzymes for metabolism .
The biological activity of aprocitentan is centered on its role as an antagonist to endothelin receptors. By blocking ET-1 from binding to its receptors, aprocitentan mitigates several hypertensive effects associated with ET-1 overexpression, including endothelial dysfunction, vascular hypertrophy, and increased aldosterone synthesis. Clinical trials have demonstrated that aprocitentan can produce significant reductions in both systolic and diastolic blood pressure, making it a promising candidate for treating resistant hypertension .
Aprocitentan has been primarily developed for the treatment of resistant hypertension, particularly in patients who do not respond adequately to standard antihypertensive therapies. As of March 2024, it received FDA approval for this indication, marking it as a novel therapeutic option in nearly four decades. Its unique mechanism targeting endothelin receptors provides an alternative approach for managing high blood pressure .
Research has indicated that aprocitentan has limited potential for drug interactions due to its metabolic pathways being independent of cytochrome P450 enzymes. This characteristic allows it to be co-administered with various cardiovascular medications without necessitating dose adjustments. Studies have specifically examined its interactions with drugs like midazolam and warfarin, showing no significant alterations in pharmacokinetics or tolerability when used in conjunction with these medications .
Aprocitentan shares similarities with other endothelin receptor antagonists but stands out due to its unique structure and pharmacological profile. Below is a comparison with some notable similar compounds:
Compound | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Macitentan | Endothelin receptor antagonist | Dual antagonist (ETA/ETB) | Orphan drug for pulmonary hypertension |
Bosentan | Endothelin receptor antagonist | Dual antagonist (ETA/ETB) | First approved ERA; liver toxicity risk |
Tezosentan | Endothelin receptor antagonist | Dual antagonist (ETA/ETB) | Primarily studied in heart failure |
Sitaxsentan | Endothelin receptor antagonist | Selective ETA antagonist | Less potent than dual antagonists |
Aprocitentan's potency as a dual antagonist with a favorable pharmacokinetic profile makes it particularly suited for once-daily dosing regimens, distinguishing it from others in its class .